molecular formula C19H16Cl2N4O B2693465 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea CAS No. 2034397-92-5

1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea

Cat. No.: B2693465
CAS No.: 2034397-92-5
M. Wt: 387.26
InChI Key: CLGYPRREYIMJOA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a phenylpyrimidinyl group connected through an ethylurea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Synthesis of the Phenylpyrimidinyl Intermediate: This step involves the preparation of the phenylpyrimidinyl moiety through a series of reactions, including cyclization and functional group modifications.

    Coupling Reaction: The final step involves the coupling of the dichlorophenyl intermediate with the phenylpyrimidinyl intermediate using an ethylurea linkage. This step often requires the use of coupling reagents and specific reaction conditions to achieve high yields.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for the synthesis of more complex molecules.

    Biology: In biological research, it is investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, it is used as an intermediate in the synthesis of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)-3-(2-(2-pyridyl)ethyl)urea: This compound has a similar structure but with a pyridyl group instead of a phenylpyrimidinyl group.

    1-(3,4-Dichlorophenyl)-3-(2-(2-thienyl)ethyl)urea: This compound features a thienyl group in place of the phenylpyrimidinyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O/c20-16-7-6-15(10-17(16)21)25-19(26)22-9-8-13-11-23-18(24-12-13)14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H2,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGYPRREYIMJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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